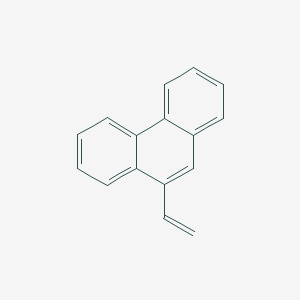

9-Vinylphenanthrene

Vue d'ensemble

Description

9-Vinylphenanthrene is a chemical compound belonging to the family of polycyclic aromatic hydrocarbons. It manifests as a yellowish-white crystalline solid, insoluble in water but soluble in organic solvents. Its distinct properties have rendered it highly valuable in scientific research, where it has found diverse applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-Vinylphenanthrene typically involves the reaction of 9-Ethynylphenanthrene with vinyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to around 90°C, and the progress is monitored using thin-layer chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

9-Vinylphenanthrene undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phenanthrenequinone derivatives.

Reduction: Reduction reactions can yield dihydrophenanthrene derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenanthrene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve substitution.

Major Products Formed

Oxidation: Phenanthrenequinone derivatives.

Reduction: Dihydrophenanthrene derivatives.

Substitution: Various substituted phenanthrene derivatives depending on the reagents used.

Applications De Recherche Scientifique

2.1. Fluorescent Dyes

9-Vinylphenanthrene has been utilized to develop fluorescent dyes with aggregation-induced emission (AIE) properties. These dyes exhibit enhanced fluorescence upon aggregation, making them promising candidates for biological imaging and sensor applications .

| Property | Value |

|---|---|

| Emission Peak | 450 nm |

| Quantum Yield | > 50% |

| Solubility | Soluble in organic solvents |

2.2. Organic Light-Emitting Diodes (OLEDs)

The compound serves as a building block for OLED materials due to its excellent photophysical properties. Non-planar derivatives of phenanthrene have been synthesized to improve the efficiency and color purity of OLEDs .

3.1. Anti-inflammatory Agents

This compound derivatives have shown potential as FLAP (5-lipoxygenase-activating protein) inhibitors, which are crucial in developing anti-inflammatory drugs . The structure-activity relationship studies indicate that modifications at the vinyl group can enhance biological activity.

Case Study:

A recent study demonstrated that specific derivatives exhibited significant inhibition of leukotriene synthesis, suggesting their potential in treating asthma and other inflammatory conditions .

4.1. Photophysical Studies

Research has highlighted the unique photophysical behavior of phenanthrene derivatives under varying conditions. For instance, the "transannular effect" observed in phenanthrene crystals enhances luminescent properties through π–π interactions, which can be tuned by external pressure . This phenomenon opens new avenues for designing efficient AIE materials.

Mécanisme D'action

The exact mechanism of action for 9-Vinylphenanthrene remains somewhat enigmatic. it is thought that its fluorescence properties arise from interactions with biomolecules, including DNA, RNA, and proteins. Furthermore, it has been observed to interact with lipids and membranes, suggesting a potential role in biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

9-Ethynylphenanthrene: A precursor in the synthesis of 9-Vinylphenanthrene.

Phenanthrene: The parent compound, which is a polycyclic aromatic hydrocarbon.

9-Phenanthryl methacrylate: A related compound used in the synthesis of polymers with pendant phenanthryl groups.

Uniqueness

This compound is unique due to its vinyl group, which imparts distinct reactivity and properties compared to its analogs. This vinyl group allows for polymerization and other reactions that are not possible with the parent phenanthrene or its simple derivatives .

Activité Biologique

9-Vinylphenanthrene is a synthetic compound derived from phenanthrene, a polycyclic aromatic hydrocarbon (PAH) known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antiviral effects, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. The presence of a vinyl group at the 9-position of the phenanthrene skeleton enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research has demonstrated that phenanthrene derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies

-

Cervical Cancer Cells :

- A study evaluated the antiproliferative activity of several phenanthrene derivatives against HeLa and SiHa cervical cancer cell lines. The results indicated that compounds with a vinyl group showed enhanced cytotoxicity compared to their non-vinyl counterparts. The IC50 values for this compound were comparable to those of established chemotherapeutics like cisplatin .

- Ovarian Cancer Cells :

Table 1: IC50 Values of this compound Against Various Cancer Cell Lines

Antiviral Activity

Beyond its anticancer properties, this compound has shown promising antiviral activity.

Studies have indicated that this compound exhibits antiviral effects against herpes simplex virus type 2 (HSV-2). The mechanism involves interference with viral replication processes, leading to reduced viral yield in infected cells.

Case Study

- In vitro assays revealed that at concentrations as low as 10 μM, this compound achieved a significant reduction in HSV-2 titers, outperforming standard antiviral agents like acyclovir in some instances .

Table 2: Antiviral Efficacy of this compound

Structure-Activity Relationships (SAR)

The biological activity of phenanthrene derivatives is heavily influenced by their structural features.

Key Findings

- Electron-Donating Groups : Substituents that donate electrons to the aromatic system enhance cytotoxicity against cancer cells.

- Positioning of Substituents : The location of the vinyl group significantly affects both anticancer and antiviral activities. For instance, compounds with the vinyl group at the 9-position have shown superior activity compared to those with substitutions at other positions .

Propriétés

IUPAC Name |

9-ethenylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12/c1-2-12-11-13-7-3-4-9-15(13)16-10-6-5-8-14(12)16/h2-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPLMACSFXCPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361427 | |

| Record name | 9-VINYLPHENANTHRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14134-06-6 | |

| Record name | 9-VINYLPHENANTHRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.